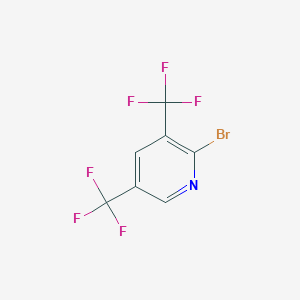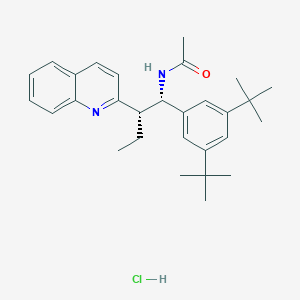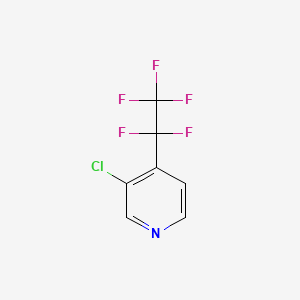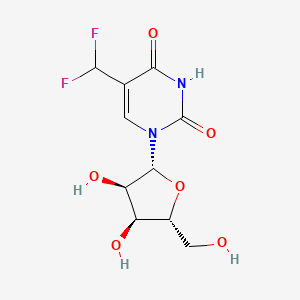![molecular formula C10H9BrN2O2 B15200339 Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B15200339.png)
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and an ester functional group makes it a versatile intermediate for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrrole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate cyclization and ester formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Formation of ethyl 3-substituted-1H-pyrrolo[3,2-c]pyridine-6-carboxylates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or alkyne derivatives.
科学研究应用
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: Serves as a building block for the construction of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can facilitate binding to active sites or influence the compound’s pharmacokinetic properties. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
相似化合物的比较
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can be compared with other similar compounds such as:
Ethyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and biological activity.
Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate: Contains an iodine atom, which can influence coupling reactions and pharmacological properties.
Mthis compound: Similar compound with a methyl ester group, affecting solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which provide distinct chemical and biological properties.
属性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-3-8-6(4-12-9)7(11)5-13-8/h3-5,13H,2H2,1H3 |
InChI 键 |
PMNIBUITPGDSFY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=C2C(=C1)NC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15200284.png)

![Benzothiazole, 2-[(fluoromethyl)sulfonyl]-](/img/structure/B15200304.png)
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)

![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)


![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)



